HA155

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

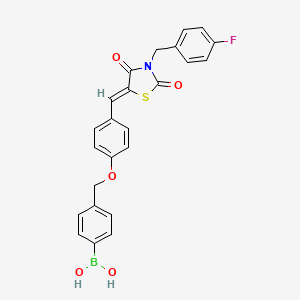

Autotaxin converts lysophosphatidylcholine to lysophosphatidic acid (LPA), which can mediate changes in cell proliferation, angiogenesis, and cytokine secretion. HA-155 is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine. It has been shown to dose-dependently block thrombin-induced LPA secretion in platelets.

HA155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine.

科学研究应用

自噬素抑制

HA155是一种已知的自噬素(ATX)抑制剂,自噬素是一种在溶血磷脂酰胆碱(LPC)生成溶血磷脂酸(LPA)中起关键作用的酶 {svg_1}。 通过抑制ATX,this compound可以潜在地调节LPA信号通路,该通路与各种细胞反应有关,例如细胞增殖、迁移和细胞因子产生 {svg_2}.

癌症研究

ATX-LPA信号通路已被证明与肿瘤的发生和转移有关 {svg_3}。因此,this compound作为ATX抑制剂,可用于癌症研究,以研究其作为抗癌剂的潜力。

心血管疾病研究

ATX也与心血管疾病有关 {svg_4}。因此,this compound可用于这些疾病的研究,以了解ATX-LPA信号通路在心血管健康中的作用。

纤维化研究

ATX-LPA信号通路也与纤维化有关 {svg_5}。this compound通过抑制ATX,可用于研究纤维化的发生和发展,潜在地导致新的治疗策略。

药物设计

This compound已用于药物设计过程,特别是在硼酸衍生物的研究中 {svg_6}。 This compound中的硼酸基团与氨基酸的羟基形成键,使其杂化变为sp3 {svg_7}。这种特性可用于设计新的药物。

硼酸基团的研究

含有硼酸基团的this compound已被用于研究配体与活性位点氨基酸残基之间形成的键的性质 {svg_8}。这项研究可以为硼酸衍生物与蛋白质药物靶点结合时的行为提供宝贵的见解。

作用机制

Target of Action

HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) .

Mode of Action

This compound interacts with ATX by binding to the ATX active site . Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety . Additionally, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis, which this compound inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases . By inhibiting ATX, this compound reduces the production of LPA, thereby affecting these associated pathways .

Pharmacokinetics

This suggests that this compound has good kinetic solubility and rat/human plasma stability .

Result of Action

The inhibition of ATX by this compound leads to a decrease in the production of LPA . This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production . In addition, this compound completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

属性

CAS 编号 |

1229652-22-5 |

|---|---|

分子式 |

C24H19BFNO5S |

分子量 |

463.3 g/mol |

IUPAC 名称 |

[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2 |

InChI 键 |

BRWUZCBSWABPMR-UHFFFAOYSA-N |

SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

规范 SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HA155; HA-155; HA 155. Autotaxin Inhibitor IV. |

产品来源 |

United States |

Q1: What is the mechanism of action of [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (HA155)?

A1: [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (this compound) is a potent and selective inhibitor of the enzyme autotaxin (ATX) [, , , ]. ATX is responsible for hydrolyzing lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting these cellular processes.

Q2: How does the boronic acid group in this compound contribute to its interaction with ATX?

A3: The boronic acid group in this compound acts as an "acidic warhead" that mimics the interactions of boronic acid with the target protein []. Specifically, it forms crucial interactions with Ser/Thr residues within the ATX active site, characterized as polar covalent bonds []. These interactions are vital for this compound's inhibitory activity.

Q3: What is the significance of the crystal structure of ATX in complex with this compound?

A4: The crystal structure of ATX in complex with this compound provides essential insights into the molecular interactions between the inhibitor and the enzyme [, , ]. This structural information is highly valuable for structure-based drug design, allowing researchers to design and optimize new ATX inhibitors with improved potency and selectivity.

Q4: How does the structure of this compound influence its activity and potency?

A5: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound structure can significantly impact its activity and potency [, ]. For instance, altering the core spacer of this compound has been shown to improve its plasma stability without compromising its ATX inhibitory activity [].

Q5: What strategies have been explored to improve the stability and bioavailability of this compound?

A6: Researchers have investigated conjugation of this compound to icodextrin, a polymer known for its slow elimination from the peritoneal cavity []. This conjugation strategy aims to enhance the solubility, decrease membrane permeability, and improve the intraperitoneal retention of this compound, potentially leading to improved bioavailability and therapeutic efficacy.

Q6: What are the potential applications of this compound in drug discovery and development?

A7: this compound serves as a valuable tool compound for studying the ATX-LPA signaling axis and its role in various diseases [, ]. Its derivatives, with improved pharmacokinetic and pharmacodynamic properties, hold promise as potential therapeutic agents for treating conditions like cancer, fibrosis, and inflammatory diseases.

Q7: What are the limitations of current computational modeling approaches for studying this compound and its analogs?

A8: Docking simulations, while useful, have limitations in accurately predicting the binding orientation and affinity of boronic acid derivatives like this compound to protein targets []. This emphasizes the need for more sophisticated computational methods that consider the unique chemical properties of boronic acid-containing compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide;hydrochloride](/img/structure/B1192783.png)

![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)